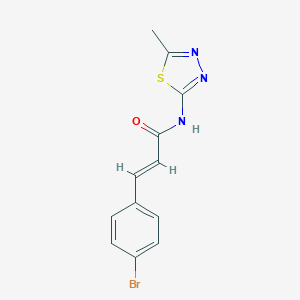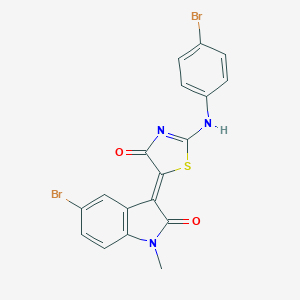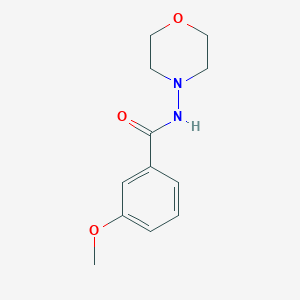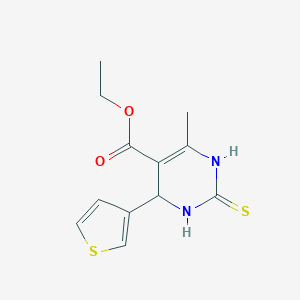![molecular formula C26H24N2O7S2 B331581 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE](/img/structure/B331581.png)
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
Coupling with 4-aminophenol: The resulting 4-methoxybenzenesulfonyl chloride is then reacted with 4-aminophenol to form 4-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Etherification: The hydroxyl group of the intermediate is etherified with 4-bromophenyl ether to form 4-methoxy-N-[4-(4-bromophenoxy)phenyl]benzenesulfonamide.
Amination: Finally, the bromine atom is substituted with an amino group using an appropriate amine source to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its sulfonamide groups, which are known for their antibacterial properties.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronics and as a building block for polymers.
Biology: It is investigated for its potential interactions with biological macromolecules, which could lead to new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitrobenzylidene)aniline
- 4-methoxyphenylboronic acid
- 4-methoxyphenethylamine
Uniqueness
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of multiple aromatic rings and sulfonamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic regions, making it versatile for various applications.
Properties
Molecular Formula |
C26H24N2O7S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O7S2/c1-33-21-11-15-25(16-12-21)36(29,30)27-19-3-7-23(8-4-19)35-24-9-5-20(6-10-24)28-37(31,32)26-17-13-22(34-2)14-18-26/h3-18,27-28H,1-2H3 |
InChI Key |
LOJJCVOXPKQLFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B331504.png)
![5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B331507.png)
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331508.png)
![2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B331513.png)
![4-bromophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331514.png)


![4-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B331517.png)
![3-Phenyl-3-[3-(trifluoromethyl)anilino]-2-benzofuran-1(3H)-one](/img/structure/B331518.png)

![5-bromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B331520.png)
![6-(3-Bromo-5-ethoxy-4-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331522.png)
![4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B331524.png)

